molecular formula C10H9BrO2 B13043419 7-Bromo-5-methylchroman-4-one

7-Bromo-5-methylchroman-4-one

Cat. No.: B13043419
M. Wt: 241.08 g/mol
InChI Key: XSRBVNFOXPUMNH-UHFFFAOYSA-N
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Description

7-Bromo-5-methylchroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring. The presence of a bromine atom at the 7th position and a methyl group at the 5th position distinguishes this compound from other chromanone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methylchroman-4-one typically involves the bromination of 5-methylchroman-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-methylchroman-4-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-5-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9BrO2/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h4-5H,2-3H2,1H3

InChI Key

XSRBVNFOXPUMNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)CCO2)Br

Origin of Product

United States

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